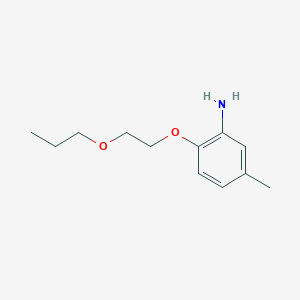

5-Methyl-2-(2-propoxyethoxy)aniline

Description

Significance of Aniline (B41778) Scaffolds in Advanced Organic Synthesis

The aniline scaffold is a privileged structural motif in organic synthesis, prized for its reactivity and versatility. rsc.org The presence of the amino group (-NH₂) on the aromatic ring makes it highly reactive towards electrophilic substitution and allows for a wide range of chemical transformations. knowde.comlibretexts.org Chemists can readily modify the amino group itself through reactions like acylation and alkylation, or use it to direct reactions to specific positions on the aromatic ring. jocpr.combyjus.com

In recent years, significant research has focused on the direct C-H bond activation of aniline derivatives, enabling the introduction of new functional groups at positions that were traditionally difficult to access. rsc.org This has opened up new avenues for creating complex molecules with high efficiency and atom economy. The ability to use aniline derivatives in sophisticated catalytic processes, such as palladium-catalyzed cross-coupling reactions, further underscores their importance as foundational structures in the construction of elaborate molecular architectures. researchgate.net These scaffolds are integral to the development of new materials and biologically active compounds, from life-saving drugs to innovative polymers. echemi.comnih.gov

Overview of Ether-Linked Aromatic Amines in Contemporary Chemistry

Ether-linked aromatic amines are a specific subclass of substituted anilines that incorporate an ether functional group (R-O-R'). The ether linkage can significantly influence the molecule's physical and chemical properties. The oxygen atom in the ether is electronegative, leading to polarity within that part of the molecule and the potential for hydrogen bonding, which can affect solubility. libretexts.org

The presence of an ether linkage can impact the electronic properties of the aniline ring, thereby modifying the basicity of the amino group and the reactivity of the aromatic system. libretexts.org For instance, an alkoxy group (like the propoxyethoxy group in the title compound) is generally considered an electron-donating group, which can increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack. libretexts.org These properties make ether-linked aromatic amines valuable intermediates in the synthesis of a variety of target molecules where specific solubility, binding, or electronic characteristics are desired.

Research Context of 5-Methyl-2-(2-propoxyethoxy)aniline within Aromatic Amine Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure allows for a clear contextualization within aromatic amine chemistry. The molecule combines three key features: the aniline core, a methyl group substituent, and an ether linkage. This combination suggests its role as a specialized building block or intermediate in organic synthesis.

The compound is a derivative of 2-methoxy-5-methylaniline (B41322) (also known as p-cresidine), a well-known intermediate in the dye industry. sigmaaldrich.com The replacement of the simple methoxy (B1213986) group with a more complex 2-propoxyethoxy chain alters the molecule's lipophilicity and steric bulk, likely to fine-tune its properties for specific applications, such as improving solubility in certain media or modifying its interaction with biological targets.

Synthesis of related structures, such as 2-isopropoxy-5-methyl-4-isonipecotic aniline, has been described involving multi-step processes including nitration, substitution, and catalytic hydrogenation. google.com Similarly, the synthesis of other substituted anilines often involves the reduction of a corresponding nitroaromatic compound. google.comnih.gov It is plausible that the synthesis of this compound would follow a similar pathway, starting from a suitably substituted nitrobenzene (B124822) derivative.

The likely research interest in this compound lies in its use as a precursor for more complex molecules, potentially in the fields of materials science or medicinal chemistry, analogous to other substituted anilines. echemi.com

Interactive Data Table: Physicochemical Properties of Related Aniline Derivatives

The table below presents data for compounds structurally related to this compound, providing a comparative basis for its expected properties.

| Property | 2-Methoxy-5-methylaniline sigmaaldrich.com | Aniline nih.gov | 5-methyl-2-(propan-2-yloxy)aniline uni.lu |

| Molecular Formula | C₈H₁₁NO | C₆H₇N | C₁₀H₁₅NO |

| Molecular Weight | 137.18 g/mol | 93.13 g/mol | 165.23 g/mol |

| Boiling Point | 235 °C | 184 °C | Not available |

| Melting Point | 50-52 °C | -6 °C | Not available |

| Appearance | Solid | Yellowish to brownish oily liquid | Not available |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(2-propoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-5-4-10(2)9-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQGFTFIDALXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 2 Propoxyethoxy Aniline and Analogues

Strategies for the Construction of Substituted Aniline (B41778) Cores

The formation of the 5-methyl-2-amino-substituted benzene (B151609) ring is a foundational aspect of the synthesis. This can be approached through direct amination of a pre-functionalized ring or by building the substitution pattern around a nitrogen-containing precursor.

Amination Reactions of Aromatic Precursors

The introduction of an amino group onto an aromatic ring is most commonly achieved through the reduction of a nitro group, a robust and widely used transformation. The classical approach involves the nitration of a suitable precursor followed by reduction. researchgate.netresearchgate.net For the target molecule, a logical starting material is p-cresol (B1678582) (4-methylphenol). wikipedia.org Nitration of p-cresol would yield 4-methyl-2-nitrophenol (B89549), positioning the nitro group ortho to the hydroxyl group and para to the methyl group, which is the required substitution pattern for the final product. stackexchange.comnih.gov

The subsequent reduction of the nitro group to an amine can be accomplished using various reagents. Classic methods include the use of metals like tin or iron in acidic media. stackexchange.com A more modern and efficient method is catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov This method is often preferred due to its clean reaction profile and high yields.

Alternatively, modern synthetic chemistry offers methods for direct C-H amination, which can potentially shorten the synthetic sequence. researchgate.net These methods often utilize transition metal catalysts, such as rhodium or palladium, to directly install an amino group or a precursor onto an aromatic C-H bond. acs.orggoogle.comnih.gov For instance, heterogeneous catalysts comprising a noble metal (like Rhodium) and a reducible metal oxide have been developed for the direct amination of benzene with ammonia. google.com While these methods are powerful, their application to highly substituted and complex substrates like those required for 5-Methyl-2-(2-propoxyethoxy)aniline may require significant optimization to control regioselectivity. nih.gov

Regioselective Functionalization of Benzene Rings

Achieving the correct 1,2,4-substitution pattern on the benzene ring is critical. The principles of electrophilic aromatic substitution are central to this challenge. The directing effects of the substituents on the aromatic ring guide the position of incoming functional groups.

Starting with p-cresol, both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. The strong activating and directing effect of the hydroxyl group typically governs the regiochemical outcome of electrophilic substitution. In the nitration of 4-methylphenol, the nitro group is predominantly directed to the positions ortho to the hydroxyl group (positions 2 and 6). researchgate.netyoutube.com This allows for the reliable synthesis of 4-methyl-2-nitrophenol as a key intermediate.

Further functionalization must be carefully planned. For example, if the ether linkage were to be introduced before nitration, the starting material would be 4-methylanisole (B47524) or a similar ether. The alkoxy group is also a strong ortho-, para-director, which would still favor substitution at the 2-position. The development of regioselective C-H functionalization reactions, often catalyzed by transition metals like palladium or gold, provides advanced tools for precisely modifying specific C-H bonds on a phenol (B47542) ring, which could be applied to create various analogs. uva.nlnih.govnih.govmdpi.com

Ethereal Chain Elaboration Approaches

The introduction of the 2-propoxyethoxy group is another key transformation in the synthesis of the target molecule. This can be achieved through classical nucleophilic substitution reactions or more modern catalytic coupling methods.

Alkylation Reactions for Propoxyethoxy Moiety Introduction

The Williamson ether synthesis is the most traditional and straightforward method for forming the required ether linkage. researchgate.net This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a leaving group from an alkyl halide.

In the context of synthesizing this compound, this reaction would be performed on the 4-methyl-2-nitrophenol intermediate. The phenolic proton is acidic and can be readily removed by a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This nucleophile is then reacted with an alkylating agent containing the 2-propoxyethoxy moiety, for example, 1-bromo-2-propoxyethane or 2-propoxyethyl tosylate. The use of water as a reaction medium for the alkylation of nitrophenols has been reported as an advantageous and environmentally friendly alternative to organic solvents. google.com

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Nitrophenol | Alkyl Halide | Hydrogen Halide-Binding Compound | Water | Avoids organic solvents; simultaneous addition of alkyl halide and base. | google.com |

| p-Nitrosophenol | Alkyl Halide/Sulfate | Sodium Hydroxide | Ethanol/Water | Applicable for creating p-alkoxynitrosobenzene precursors. | acs.org |

| Phenol | Alcohol (e.g., 2-Propanol) | None (Catalyst-free) | Supercritical Water | Highly ortho-selective alkylation; proceeds via dehydration of alcohol to alkene. | researchgate.net |

Catalytic Coupling Strategies for Ether Linkage Formation

Modern organic synthesis offers powerful alternatives to the Williamson ether synthesis, primarily through transition metal-catalyzed cross-coupling reactions. These methods can often proceed under milder conditions and with greater functional group tolerance.

The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming C-O bonds to create diaryl ethers and aryl alkyl ethers. researchgate.netmdpi.com In a potential application for this synthesis, a copper catalyst, often in the presence of a ligand, would facilitate the coupling of 4-methyl-2-nitrophenol with 2-propoxyethanol. The use of ligands has significantly expanded the scope and mildness of Ullmann-type reactions. mdpi.com

Palladium- and nickel-catalyzed Buchwald-Hartwig amination and etherification reactions represent another major class of C-O coupling methods. researchgate.netresearchgate.net These reactions are known for their broad substrate scope and high efficiency. A nickel catalyst, for example, could be used to activate the C-O bond of an aryl ether, although this is more commonly used for cleaving ethers rather than forming them. researchgate.net However, related palladium-catalyzed systems are highly effective for coupling alcohols with aryl halides or triflates.

| Method | Catalyst System | Typical Substrates | Advantages | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) salts, often with ligands (e.g., phenanthroline) | Phenols and Aryl/Vinyl Halides | Low cost of copper, effective for electron-deficient phenols. | researchgate.netmdpi.comnih.govacs.org |

| Buchwald-Hartwig Etherification | Palladium (Pd) or Nickel (Ni) complexes with phosphine (B1218219) ligands | Alcohols and Aryl Halides/Triflates | High yields, broad substrate scope, mild conditions. | researchgate.netresearchgate.net |

Multi-Step Synthesis Design and Optimization

The assembly of this compound is a multi-step process where the sequence of reactions is paramount for success. nih.govlibretexts.orgvapourtec.com A logical and efficient synthetic pathway would likely proceed as follows:

Nitration: Start with commercially available p-cresol and perform a regioselective nitration to produce 4-methyl-2-nitrophenol.

Etherification: React 4-methyl-2-nitrophenol with a suitable 2-propoxyethoxy electrophile (e.g., 1-bromo-2-propoxyethane) via Williamson ether synthesis or a catalytic equivalent to form 1-(2-propoxyethoxy)-5-methyl-2-nitrobenzene. This order is crucial because performing the etherification on the final aniline product would risk N-alkylation of the amino group.

Reduction: Reduce the nitro group of the ether intermediate to the desired primary amine using catalytic hydrogenation or another standard reduction method to yield the final product, this compound.

The optimization of such a multi-step synthesis involves maximizing the yield and purity at each stage while minimizing waste and operational complexity. nih.govacs.org The use of flow chemistry and automated optimization platforms, which allow for rapid screening of reaction variables like temperature, concentration, and catalyst loading, can significantly accelerate the development of an efficient and scalable process. nih.govacs.orgbeilstein-journals.org Telescoped reactions, where intermediates are not isolated between steps, can further improve efficiency and reduce solvent waste. nih.govacs.org

Stereochemical Control in Reaction Pathways

Stereochemical control is a critical aspect of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity or material properties. For analogues of this compound that may contain chiral centers, for instance, within the alkoxy chain or on other substituents, controlling the stereochemical outcome of a reaction is paramount.

Two primary strategies are employed to achieve this control:

Substrate Control: This strategy relies on the existing stereochemistry within a part of the starting material to influence the stereochemical outcome of a new chiral center being formed elsewhere in the same molecule. youtube.com For example, if a precursor to an aniline analogue already possesses a stereocenter, its spatial arrangement can block or favor a particular trajectory for an incoming reagent, leading to the preferential formation of one diastereomer over another. youtube.com

Auxiliary Control: This method involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. youtube.com This auxiliary group directs the stereoselective formation of a new stereocenter. Once it has served its purpose, the auxiliary is cleaved from the molecule to yield the desired enantiomerically enriched product. youtube.com This technique is particularly useful when the substrate itself does not have any pre-existing stereocenters to direct the reaction. A key advantage is the potential to achieve high levels of enantiomeric excess, which is crucial as different enantiomers can have vastly different effects. youtube.com

In the context of synthesizing complex aniline analogues, these principles could be applied, for example, in the asymmetric synthesis of a substituted side chain before its attachment to the aromatic ring or during a cyclization reaction involving a substituent.

Development of Novel Catalytic Systems for Improved Yield and Selectivity

The synthesis of substituted anilines traditionally involves the nitration of an aromatic precursor followed by reduction. tandfonline.comacs.org However, these methods often require harsh conditions and can lack selectivity, leading to the formation of unwanted byproducts. tandfonline.comlabnews.co.uk Research has therefore focused on developing advanced catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

Palladium-based catalysts are widely reported for their high activity in the hydrogenation of nitroaromatics to anilines. acs.org For instance, Pd supported on alumina (B75360) is a candidate for high-temperature operations, which can be relevant for large-scale industrial production. acs.org Studies have shown that the loading of palladium on the support is a critical parameter; lower weight percentage catalysts can favor higher selectivity towards the desired aniline and prevent over-hydrogenation of the aromatic ring. acs.org

Another innovative approach is the use of electrocatalysis, which can proceed at room temperature and pressure. labnews.co.ukenvirotech-online.com Researchers at the University of Glasgow have developed a method using a redox mediator that collects protons and electrons from the electrolysis of water and delivers them to nitrobenzenes. labnews.co.uk This mediated process reduces the formation of undesirable side products and has been shown to produce high yields of various anilines. labnews.co.uk This technique is inherently scalable and, if powered by renewable electricity, could significantly improve the environmental footprint of aniline production. labnews.co.ukenvirotech-online.com

Biocatalysis, using whole-cell systems or isolated enzymes, is also emerging as a powerful and sustainable alternative for aromatic amine synthesis. researchgate.net Artificial enzymatic cascades have been developed to produce amines like benzylamine (B48309) and 2-phenylethylamine from renewable feedstocks such as L-phenylalanine. researchgate.net These one-pot processes can achieve very high conversion rates ( >98%) under mild conditions. researchgate.net

| Catalytic System | Key Features | Example Application | Reference |

|---|---|---|---|

| Palladium on Alumina (Pd/Al2O3) | High activity at elevated temperatures; selectivity sensitive to metal loading and residence time. | Hydrogenation of nitrobenzene (B124822) to aniline. | acs.org |

| Electrocatalysis with Redox Mediator | Operates at room temperature and pressure; uses water as a proton/electron source; high yields and selectivity. | Reduction of various nitrobenzenes to anilines. | labnews.co.ukenvirotech-online.com |

| Whole-Cell Biocatalysis | Uses renewable feedstocks; multi-step enzymatic cascades in a single pot; very high conversion rates. | Synthesis of benzylamine from L-phenylalanine. | researchgate.net |

| Copper-Catalyzed Amination | Utilizes earth-abundant metal; effective for asymmetric allylic amination to form chiral amines. | Synthesis of highly enantioenriched chiral yne-allylic amines. | acs.org |

Principles of Sustainable Synthesis in Aromatic Amine Production

The chemical industry is increasingly adopting principles of green chemistry to minimize its environmental impact. rsc.org The synthesis of aromatic amines is a key area where these principles are being applied to create more sustainable processes. rsc.org

A major focus is the replacement of hazardous reagents and the reduction of waste. Traditional aniline production involves the nitration of benzene using a corrosive mixture of nitric and sulfuric acids, followed by hydrogenation of the resulting nitrobenzene. tandfonline.comacs.org This process is energy-intensive and generates significant chemical waste. labnews.co.ukenvirotech-online.com

Modern sustainable approaches aim to circumvent these issues through several key strategies:

Use of Renewable Feedstocks: Researchers are exploring pathways to produce aromatic amines from biomass-derived sources like lignin, which is the largest source of biorenewable aromatics. acs.orgresearchgate.net This reduces the reliance on fossil fuels, from which benzene is typically derived. tandfonline.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses and cascade reactions are examples of strategies that improve atom economy by reducing the number of separate purification steps and thus minimizing waste. researchgate.netresearchgate.net

Safer Solvents and Reagents: The use of water as a solvent in processes like mediated electrocatalysis represents a significant improvement over traditional organic solvents. labnews.co.uk Similarly, developing routes that avoid hazardous intermediates like nitrated compounds is a key safety and environmental goal. acs.org

Energy Efficiency: Developing catalytic processes that operate under mild conditions—such as lower temperatures and pressures—dramatically reduces the energy consumption of chemical production. labnews.co.ukenvirotech-online.com Biocatalytic and electrochemical methods are particularly advantageous in this respect. labnews.co.ukresearchgate.net

Catalyst Development: The shift from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. The development of catalysts using earth-abundant and less toxic metals (like copper or iron) or even metal-free systems is a major area of research. acs.orgrsc.orgrsc.org Furthermore, creating highly selective catalysts ensures that raw materials are converted efficiently into the desired product, reducing waste and simplifying purification. acs.org

The CHEM21 green metrics toolkit provides a framework for researchers to systematically evaluate the environmental footprint of chemical transformations, encouraging more environmentally conscious decision-making in the development of new synthetic methods for amines. rsc.orgrsc.org

| Green Chemistry Principle | Application in Aromatic Amine Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention | Developing one-pot cascade reactions to minimize purification steps and solvent use. | One-pot biocatalytic synthesis of benzylamine. | researchgate.net |

| Atom Economy | Direct amination of C-H bonds to avoid functional group interconversions. | Photoinduced C-H amination of arenes with ammonia. | researchgate.net |

| Less Hazardous Chemical Syntheses | Avoiding the use of corrosive acids and thermally unstable nitro-intermediates. | Direct amination of lignin-derived monomers using hydroxylamine (B1172632). | acs.org |

| Designing Safer Chemicals | Using mediated electrocatalysis in water to replace hazardous reagents and solvents. | Electrochemical reduction of nitrobenzenes at room temperature. | labnews.co.uk |

| Use of Renewable Feedstocks | Synthesizing aromatic amines from biomass instead of petroleum-based starting materials. | Production of phenolic amines from wood lignin. | rsc.org |

| Catalysis | Replacing stoichiometric reagents with highly selective and reusable catalysts. | Use of Pd/C catalysts for hydrogenation, which can be recovered and reused. | acs.org |

Advanced Structural Characterization and Elucidation

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. However, specific experimental data for 5-Methyl-2-(2-propoxyethoxy)aniline is not present in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the propoxyethoxy side chain. The chemical shifts, splitting patterns, and integration of these signals would provide crucial information about the electronic environment and neighboring protons for each unique proton in the molecule. Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom, with its chemical shift indicating its hybridization and chemical environment. Without experimental data, a detailed analysis remains speculative.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the ether linkages and the bond between the aniline (B41778) nitrogen and the aromatic ring. Analysis of these fragment ions would help to piece together the structure of the original molecule. While predicted mass spectral data for similar compounds can be found, specific experimental data for the title compound is absent from public databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would anticipate characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and C=C stretching of the aromatic ring. While general vibrational frequencies for anilines and ethers are well-documented, a specific experimental spectrum for this compound is not available.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy can provide insights into the conjugated systems within a molecule. The aniline chromophore in this compound would be expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands would be influenced by the substituents on the aromatic ring. Fluorescence spectroscopy could potentially reveal information about the excited state properties of the molecule. No specific studies on the electronic transitions of this compound have been found in the public domain.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

A successful single crystal X-ray diffraction study of this compound would provide definitive information on its bond lengths, bond angles, and the conformation of the flexible propoxyethoxy side chain. This would allow for the unambiguous determination of its absolute structure. However, to date, no such crystallographic data has been deposited in public crystallographic databases.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, purification, and analytical assessment of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve as powerful methods for determining its purity, identifying impurities, and isolating the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established and versatile technique for the analysis of moderately polar aromatic compounds like this compound. nih.govresearchgate.netrsc.org The separation is typically achieved on a nonpolar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, with a polar mobile phase.

A typical RP-HPLC method for the purity assessment of this compound would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govoup.comsielc.comsielc.com The choice of mobile phase composition, pH, and column temperature can be optimized to achieve the desired separation of the main component from any process-related impurities or degradation products. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aniline derivative exhibits strong absorbance, typically around 254 nm or a wavelength of maximum absorption determined by a photodiode array (PDA) detector. nih.govlcms.cz

For the isolation of this compound, preparative HPLC can be employed. This technique utilizes larger columns and higher flow rates to separate larger quantities of the compound. The principles of separation remain the same as in analytical HPLC, but the goal is to collect the fraction containing the purified product.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. nih.govuw.edu.pl For the analysis of this compound, GC-MS can be used to identify potential volatile impurities, byproducts from its synthesis, or degradation products. nih.govrestek.comd-nb.info

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification. libretexts.orgacs.orgresearchgate.net Common fragmentation pathways for aniline derivatives include α-cleavage at the ether linkage and fragmentation of the propoxyethoxy side chain. libretexts.orgyoutube.com

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (predicted) | Fragment Identity |

| 209 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₃H₇]⁺ |

| 134 | [M - OC₃H₇O]⁺ |

| 122 | [C₇H₈NO]⁺ |

| 106 | [C₇H₈N]⁺ |

This table is based on theoretical fragmentation patterns and requires experimental verification.

GC-MS is particularly useful for detecting trace amounts of impurities due to its high sensitivity and selectivity. It can provide valuable information about the reaction pathways and help in optimizing the synthesis process to minimize the formation of unwanted byproducts.

Chemical Reactivity and Derivatization of 5 Methyl 2 2 Propoxyethoxy Aniline

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it a primary site for reactions with electrophiles.

The primary amine of 5-Methyl-2-(2-propoxyethoxy)aniline can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. N-alkylation involves the reaction of the aniline with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism where the amine acts as the nucleophile. libretexts.org The challenge often lies in controlling the degree of alkylation to selectively obtain the mono- or di-alkylated product. jocpr.com Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, offers a controlled method for synthesizing N-alkylated anilines. jocpr.com

N-acylation is generally more straightforward to control than N-alkylation. The reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct typically yields the stable mono-acylated product (an amide) in high yield. These amide derivatives are crucial not only as final products but also as intermediates in electrophilic aromatic substitution, where the N-acyl group can act as a powerful directing group.

| Reaction Type | Electrophile | Reagent/Catalyst | Potential Product |

| N-Alkylation | Ethyl Iodide | K₂CO₃ | N-Ethyl-5-methyl-2-(2-propoxyethoxy)aniline |

| N-Alkylation | Benzyl Bromide | NaHCO₃ | N-Benzyl-5-methyl-2-(2-propoxyethoxy)aniline |

| Reductive Amination | Acetaldehyde | Pd/C, H₂ | N-Ethyl-5-methyl-2-(2-propoxyethoxy)aniline |

| N-Acylation | Acetyl Chloride | Pyridine | N-(5-Methyl-2-(2-propoxyethoxy)phenyl)acetamide |

| N-Acylation | Benzoyl Chloride | Triethylamine | N-(5-Methyl-2-(2-propoxyethoxy)phenyl)benzamide |

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible process, often driven to completion by removing the water formed during the reaction.

Research on structurally similar anilines, such as 2-amino-5-methylphenol, has demonstrated the synthesis of Schiff bases that can act as fluorescent chemosensors. For instance, the condensation of an aniline with a substituted salicylaldehyde (B1680747) can produce a ligand capable of binding with metal ions like Mg²⁺, leading to significant changes in its fluorescent properties. semanticscholar.org A similar reaction with this compound would be expected to yield analogous Schiff bases with potential applications in coordination chemistry and materials science. researchgate.netinternationaljournalcorner.com

| Carbonyl Compound | Catalyst | Potential Schiff Base Product |

| Benzaldehyde | Acetic Acid | (E)-N-Benzylidene-5-methyl-2-(2-propoxyethoxy)aniline |

| Salicylaldehyde | H⁺ | 2-(((E)-(5-Methyl-2-(2-propoxyethoxy)phenyl)imino)methyl)phenol |

| Acetone | p-Toluenesulfonic acid | N-(Propan-2-ylidene)-5-methyl-2-(2-propoxyethoxy)aniline |

| 4-Methoxybenzaldehyde | H⁺ | (E)-N-(4-Methoxybenzylidene)-5-methyl-2-(2-propoxyethoxy)aniline |

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of azo compounds through the coupling of intermediate nitrenes or their precursors. For example, the oxidation of anilines can produce symmetrical azoarenes, a reaction of significant industrial importance for the synthesis of dyes. nih.gov

More complex oxidative transformations can lead to intramolecular cyclization reactions. Research has shown that ortho-alkenyl anilines can be oxidized using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to generate electrophilic N-aryl nitrenoid intermediates that subsequently cyclize to form 3H-indole derivatives. uic.edu While the subject compound lacks an ortho-alkenyl group, this demonstrates the potential for oxidative cyclization strategies if an appropriate substituent were present.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho position. uwindsor.ca

While the primary amine of this compound would be deprotonated by the organolithium base, it can be converted into a potent DMG. For example, acylation of the amine to form a secondary amide (-NHCOR) or a carbamate (B1207046) (-NHCOOR) creates one of the most powerful classes of DMGs. nih.govacs.org In the resulting N-acyl derivative, the lithiation would be directed to the position ortho to the amide, which is C6. Subsequent quenching of the resulting aryllithium intermediate with an electrophile (e.g., CO₂, I₂, R-CHO) would introduce a new substituent exclusively at this position. The alkoxy group itself can also act as a moderate DMG, though it is significantly weaker than the amide group.

The halogenation of this compound is a classic example of an electrophilic aromatic substitution reaction. The substituents on the ring are all ortho-, para-directing. The powerful -NH₂ group (or its acylated form, -NHCOR) and the -OCH₂CH₂OPr group will dominate the directing effects.

The positions ortho to the amine (C3) and para to the amine (C4, which is occupied by the methyl group) are strongly activated. The position ortho to the alkoxy group (C3) is also activated. Therefore, the C3 position is doubly activated by both the amine and the alkoxy group, making it a highly likely site for substitution. The position ortho to the amine at C6 is also a potential site.

Regiochemical control can be challenging due to the high activation of the ring. However, methods using specific catalysts, such as Lewis basic selenoether catalysts for chlorination, have been developed to achieve high regioselectivity in the halogenation of substituted anilines. acs.org By modulating the reaction conditions and the form of the amine (free amine vs. amide), it is possible to influence the position of halogenation. For instance, the bulky N-acyl group can sterically hinder substitution at the C6 position, favoring substitution at C3.

Transformations Involving the Ether Linkage

The ether linkage in this compound presents opportunities for both cleavage and modification, enabling structural alteration of the molecule.

The cleavage of ether bonds is a fundamental transformation in organic synthesis, typically requiring harsh conditions due to the general stability of the C-O bond. For aryl alkyl ethers like this compound, the reaction exclusively breaks the alkyl C-O bond, as the aryl C-O bond is significantly stronger due to the sp2 hybridization of the aromatic carbon and its partial double bond character. ucalgary.ca The cleavage is generally acid-catalyzed, involving protonation of the ether oxygen to create a better leaving group. masterorganicchemistry.comyoutube.com

Common reagents for this transformation include strong hydrohalic acids (HBr, HI) and Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comnih.gov The reaction with HBr or HI proceeds via nucleophilic attack by the halide ion on the alkyl carbon adjacent to the ether oxygen. ucalgary.catransformationtutoring.com This would cleave the propoxyethoxy chain from the aniline ring, yielding 2-amino-4-methylphenol (B1222752) and a halogenated derivative of the side chain.

The general mechanism involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). ucalgary.ca

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) acts as a nucleophile, attacking the electrophilic carbon of the side chain attached to the protonated oxygen, leading to C-O bond cleavage. ucalgary.cayoutube.com

In the case of this compound, the initial cleavage would produce 2-amino-4-methylphenol and 1-bromo-2-propoxyethane (when using HBr). If excess acid is used under forcing conditions, the ether linkage within the remaining propoxyethoxy chain could also be cleaved.

Below is a table summarizing the expected products from the cleavage of this compound with various reagents.

Table 1: Predicted Products of Ether Cleavage Reactions

| Reagent | Conditions | Aromatic Product | Side-Chain Product(s) |

| HBr (1 eq.) | Heat | 2-Amino-4-methylphenol | 1-Bromo-2-propoxyethane |

| HI (excess) | Heat | 2-Amino-4-methylphenol | 1,2-Diiodoethane, Iodopropane |

| BBr₃ | Low Temp. (e.g., -78°C to RT) | 2-Amino-4-methylphenol | 1-Bromo-2-propoxyethane, Bromopropane |

This table presents predicted outcomes based on established chemical principles for aryl ether cleavage. ucalgary.canih.govufp.pt

While cleavage reactions break apart the molecule, targeted functionalization aims to modify the structure while keeping the core intact. Modifying the terminal propyl group of the propoxyethoxy chain without cleaving the ether is a significant synthetic challenge due to the low reactivity of the saturated alkyl chain.

Direct functionalization of the terminal methyl group of the propyl chain would likely require a radical-based approach, such as free-radical halogenation. However, this method often lacks selectivity and could lead to a mixture of products, with halogenation occurring at other positions on the alkyl chain or even on the aniline ring.

A more controlled approach to functionalization involves incorporating a reactive handle into the ether chain during its initial synthesis. For instance, using a protected diol or a halo-alcohol in the Williamson ether synthesis to build the side chain would place a functional group at a specific position for subsequent modification.

Alternatively, modern catalytic methods could offer a pathway. For example, transition-metal-catalyzed C-H activation or functionalization could potentially target the terminal C-H bonds, but this remains a highly specialized area of research and would require the development of a specific catalytic system to achieve selectivity for the terminal position of the propoxyethoxy chain. acs.org

Radical Reactions Involving the Aniline Moiety

The aniline portion of the molecule is susceptible to reactions with free radicals, which can occur either through hydrogen abstraction from the amino group or by addition to the aromatic ring. nih.govrsc.org The presence of the ortho-alkoxy and para-methyl substituents significantly influences the reactivity and regioselectivity of these processes.

Oxidation of anilines can lead to the formation of nitrogen-centered radicals, known as anilino radicals (ArNH•). nih.gov These radicals are key intermediates in various oxidative processes. For example, reaction with oxidizing radicals like the hydroxyl radical (•OH) can proceed via two main pathways:

Hydrogen Abstraction: The radical abstracts a hydrogen atom from the -NH₂ group to form the anilino radical.

Radical Addition: The radical adds to the electron-rich aromatic ring. The ortho-alkoxy and para-methyl groups are electron-donating, activating the ring and directing addition to the unoccupied ortho and meta positions. rsc.org

Studies on substituted anilines have shown that radicals can add to various positions on the ring, with the stability of the resulting intermediate radical determining the preferred site of attack. nih.govrsc.org For this compound, the electron-donating nature of both the methyl and alkoxy groups increases the electron density at positions 3, 4, and 6, making them potential targets for electrophilic radical attack.

The introduction of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can be used to detect and trap radical intermediates, confirming the involvement of a free radical pathway in certain reactions. acs.org

Table 2: Potential Radical Reactions and Reactive Sites

| Radical Species | Reaction Type | Most Probable Reactive Site(s) on this compound |

| Hydroxyl Radical (•OH) | H-Abstraction | Amino Group (-NH₂) |

| Hydroxyl Radical (•OH) | Addition | Aromatic Ring (Positions 3, 6) |

| Methyl Radical (•CH₃) | H-Abstraction | Amino Group (-NH₂) |

| Trisulfur Radical Anion (S₃•⁻) | Addition | Aromatic Ring |

This table outlines potential reaction pathways based on general principles of radical chemistry applied to substituted anilines. nih.govrsc.orgacs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods provide insights into the electron distribution, molecular geometry, and spectroscopic characteristics of a compound.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. For aniline (B41778) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.net

In a hypothetical DFT study of 5-Methyl-2-(2-propoxyethoxy)aniline, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to define its three-dimensional structure. The presence of the electron-donating methyl and alkoxy groups on the aniline ring is expected to influence the electron density distribution and the geometry of the amino group. For instance, studies on substituted anilines have shown that electron-donating groups can affect the pyramidalization of the amino group and the C-N bond length.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2-3 Debye | Indicates the overall polarity of the molecule, influenced by the ether and amine functionalities. |

| HOMO-LUMO Gap | ~4-5 eV | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Nitrogen Atom Charge | Negative | The natural charge on the amino nitrogen is a key indicator of its basicity and nucleophilicity. |

| C-N Bond Length | ~1.40 Å | Reflects the degree of conjugation between the amino group and the aromatic ring. |

Note: The values in this table are hypothetical and based on typical results for similar aniline derivatives. Specific experimental or computational data for this compound is not available.

Ab Initio Calculations for Excited State Analysis and Spectroscopic Prediction

Ab initio methods, while computationally more intensive than DFT, are valuable for studying excited states and predicting spectroscopic properties with high accuracy. Techniques such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) could be employed to investigate the electronic transitions of this compound.

These calculations would allow for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). Understanding the excited state behavior is crucial for applications in materials science and photochemistry.

Molecular Dynamics Simulations for Conformational Flexibility

The ether chain in this compound imparts significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations and dynamic behavior of such molecules over time.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound can be significantly influenced by its environment. MD simulations using explicit solvent models can provide insights into how interactions with solvent molecules (e.g., water, ethanol) affect the conformational preferences. Hydrogen bonding between the amine and ether oxygens with protic solvents would likely play a significant role in stabilizing certain conformations.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies of Related Structures

While no specific QSAR studies on this compound have been reported, the principles of QSAR are widely applied to aniline derivatives in drug discovery and toxicology. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For a series of compounds related to this compound, a QSAR study would involve calculating a variety of molecular descriptors, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or partial least squares. sums.ac.ir The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent or selective compounds. Molecular docking studies on related aniline derivatives have also been used to understand their binding modes within protein active sites, providing a structural basis for their activity. nih.gov

Analysis of Intermolecular Interactions and Non-Covalent Forces

The biological activity and physicochemical properties of this compound are governed by a network of intermolecular interactions and non-covalent forces. These forces dictate how the molecule interacts with its environment, including biological targets like proteins.

Hydrogen bonds are crucial non-covalent interactions in biological systems. libretexts.org In this compound, the primary amine (-NH2) group can act as a hydrogen bond donor, while the two ether oxygen atoms can act as hydrogen bond acceptors. pressbooks.pubquora.comstudentdoctor.net The presence of both donor and acceptor sites allows for the formation of intricate hydrogen bonding networks with surrounding molecules, such as water or amino acid residues in a protein's active site. pressbooks.pubyoutube.com

The strength of these hydrogen bonds can vary. For instance, the NH···O hydrogen bond in amino-ethers is considered relatively weak. researchgate.net The energetics of these interactions can be estimated using computational methods like DFT. Studies on related aniline derivatives have shown that hydrogen bonding plays a significant role in stabilizing molecular complexes. nii.ac.jpelsevierpure.com The formation of hydrogen bonds between the amino group of anilines and polar groups at a membrane-water interface is thought to be a key mechanism of their biological action. nih.gov

The following table provides hypothetical energetic values for potential hydrogen bonds involving this compound, based on general values for similar functional groups.

| Hydrogen Bond Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Aniline N-H with Water Oxygen | Aniline -NH2 | Water -OH | -3 to -6 |

| Water O-H with Ether Oxygen | Water -OH | Aniline Ether -O- | -2 to -5 |

| Aniline N-H with Protein Backbone | Aniline -NH2 | Protein C=O | -3 to -7 |

| Protein X-H with Ether Oxygen | Protein -OH, -NH | Aniline Ether -O- | -2 to -5 |

Van der Waals Interactions: These are weaker, distance-dependent interactions that include London dispersion forces. wikipedia.orglibretexts.org The aromatic ring and the alkyl chain of the propoxyethoxy group contribute significantly to van der Waals interactions, particularly through hydrophobic contacts within a protein's binding pocket. wikipedia.org While individually weak, the cumulative effect of these interactions can be substantial in determining binding affinity. libretexts.org

Electrostatic Interactions: These interactions arise from the attraction or repulsion between charged or partially charged species. ucla.edu The polar covalent bonds within this compound (e.g., C-N, C-O, N-H) create a molecular dipole moment, leading to dipole-dipole interactions with other polar molecules. libretexts.org The distribution of electron density, which can be visualized through an electrostatic potential map, determines the nature of these interactions. ucla.edu For aromatic systems, electrostatic interactions can be as important as hydrogen bonding in determining the geometry of molecular complexes. nih.govdntb.gov.ua

Applications As Precursors and Chemical Intermediates

Utilization in Polymer and Material Science

The structural characteristics of 5-Methyl-2-(2-propoxyethoxy)aniline make it a candidate for applications in the development of advanced polymers and materials. Its role is primarily as a monomer that can be integrated into polymer chains to modify their fundamental properties.

Monomer for Polymer Synthesis and Modification

Aniline (B41778) and its derivatives are well-known for their use in the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. tsijournals.com These polymers are produced through oxidative polymerization, where the aniline monomers are linked together. nih.gov The properties of the resulting polymer, such as solubility, processibility, and electrical conductivity, can be finely tuned by introducing substituents onto the aniline ring. tsijournals.comrsc.org

The chemical synthesis of polyaniline derivatives often involves using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. tsijournals.com this compound can serve as a monomer in such reactions. The presence of the methyl group and the flexible propoxyethoxy side chain on the aniline ring can enhance the solubility of the resulting polymer in common organic solvents, a known challenge with unsubstituted polyaniline. tsijournals.comnih.gov This increased solubility allows for easier processing and film formation, which is crucial for applications in electronics and sensor technology. rsc.orgresearchgate.net The specific nature of the substituents influences the final polymer structure and its electronic properties. rsc.org Studies on other substituted anilines have shown that the type and position of the substituent group determine the growth of the polymer chain and the structure of the resulting conjugated polymers. nih.gov

Cross-linking Agent and Additive Applications

Cross-linking agents are crucial for improving the mechanical and thermal properties of polymers by creating a network structure. While the primary role of aniline derivatives in polymer science is as monomers for chain-growth polymerization, the amine functionality presents a potential site for cross-linking reactions. However, the use of aniline derivatives specifically as cross-linking agents is less common than their application as monomers.

Theoretically, the primary amine group of this compound could react with suitable functional groups on other polymer chains, such as epoxides or isocyanates, to form covalent bonds and thus a cross-linked network. In some specialized systems, aniline-based compounds have been used to create hyper-cross-linked polymers for applications like CO2 capture and catalysis. researchgate.net However, more common cross-linking agents include compounds specifically designed with multiple reactive sites, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or bismaleimides. nih.govmdpi.com There is limited specific documentation for this compound being employed primarily as a cross-linking additive in mainstream polymer systems.

Role in Fine Chemical and Specialty Chemical Manufacturing

Aniline and its derivatives are foundational building blocks in the chemical industry, essential for producing a wide array of specialized products. researchgate.net Their ability to be readily converted into other functional groups makes them indispensable intermediates.

Precursor to Dyes and Pigments

The synthesis of dyes and pigments is one of the oldest and most significant applications of aniline. wikipedia.org Aromatic amines are key components in the production of azo dyes, which constitute the largest class of colorants. htt-ag.com The process typically involves two main steps: the diazotization of an aromatic amine, like an aniline derivative, to form a diazonium salt, followed by a coupling reaction with another aromatic compound. wikipedia.orghtt-ag.com

This compound, with its reactive amino group, is a suitable candidate for the diazotization step. The resulting diazonium salt can then be coupled with various aromatic partners to produce a wide spectrum of colors. The substituents on the aniline ring—the methyl and propoxyethoxy groups—influence the final color, as well as properties like solubility, lightfastness, and affinity for different substrates. Chemical suppliers often categorize related compounds, such as 4-Methyl-2-(2-propoxyethoxy)aniline, under product families that include dyes and organic pigments. a2bchem.com This highlights the recognized potential of this molecular scaffold in the colorant industry. Derivatives of aminoacetanilide, which also feature an aniline core, have found broad application in the dyes and pigment industry. wikipedia.org

Intermediate in Agrochemical and Pharmaceutical Synthesis

Substituted anilines are a critical class of intermediates in the synthesis of active ingredients for both the pharmaceutical and agrochemical sectors. researchgate.netresearchgate.net The aniline structure is a common feature in many biologically active molecules. The pharmaceutical industry, in particular, relies on aniline-based building blocks to construct new drug candidates. umich.edu

The molecular structure of this compound can be incorporated into larger, more complex molecules designed to interact with biological targets. Its derivatives can be precursors to a range of compounds, and it is listed by suppliers for research and manufacturing purposes in these fields. calpaclab.com The general utility of aniline derivatives is well-established; for example, they are used in the production of analgesics, antihistamines, and tranquilizers. researchgate.net The development of new medicines often involves synthesizing and testing a library of compounds, many of which originate from versatile intermediates like substituted anilines.

Building Block in Complex Molecule Construction

In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. umich.edu this compound fits this description perfectly due to its distinct functional regions, which allow for selective chemical modifications.

The primary amine group is a versatile handle for a wide range of reactions. It can be acylated, alkylated, or, as mentioned previously, converted into a diazonium salt, which can then be replaced by numerous other functional groups. wikipedia.org The aromatic ring itself can undergo electrophilic substitution reactions, with the existing substituents directing the position of new functional groups. This multi-faceted reactivity allows chemists to use this compound as a foundational piece in multi-step synthetic pathways. Bio-derived molecules like vanillin (B372448) and furan (B31954) derivatives are also prized as building blocks for creating complex heterocyclic compounds and polymers, illustrating the importance of versatile starting materials in modern, sustainable chemistry. frontiersin.orgresearchgate.net The strategic use of such building blocks is fundamental to the efficient construction of novel materials and active pharmaceutical ingredients.

Interactive Data Table

The following table summarizes key identifiers for a closely related isomer, 4-Methyl-2-(2-propoxyethoxy)aniline, as specific data for the 5-methyl isomer is not consistently available in public databases. The structural properties are expected to be very similar.

| Property | Value |

| Chemical Name | 4-Methyl-2-(2-propoxyethoxy)aniline |

| CAS Number | 946683-32-5 |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.29 g/mol |

| Synonyms | Benzenamine, 4-methyl-2-(2-propoxyethoxy)- |

Multi-component Reactions Incorporating the Aniline Derivative

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The aniline functional group is a common participant in a variety of MCRs, often acting as the nucleophilic amine component.

While direct and specific research on the participation of this compound in MCRs is not extensively documented in publicly available literature, its structural features suggest its potential applicability in several classical and modern MCRs. The reactivity of the aniline nitrogen can be harnessed in reactions such as the Ugi, Biginelli, and Mannich reactions.

Table 1: Potential Multi-component Reactions for this compound

| Reaction Name | Reactant Types | Potential Product Scaffold |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acylamino Amide |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Mannich Reaction | Aldehyde, Primary/Secondary Amine, Carbonyl Compound | β-Amino Carbonyl Compound |

The steric and electronic properties conferred by the methyl and propoxyethoxy substituents on the aniline ring would likely influence the reactivity and outcome of these reactions. The electron-donating nature of these groups could enhance the nucleophilicity of the amine, potentially accelerating reaction rates. Conversely, the steric bulk of the 2-propoxyethoxy group might introduce regioselective control or hinder reactions with particularly bulky substrates. Further empirical studies are necessary to fully elucidate the scope and limitations of this compound in this context.

Fragment-Based Approaches in Organic Synthesis

Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for the identification of lead compounds in medicinal chemistry. This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked to produce more potent and selective inhibitors.

Aniline derivatives are frequently utilized as fragments in FBDD due to their ability to form key hydrogen bonding and hydrophobic interactions with protein targets. The structural motif of this compound presents several features that make it an interesting candidate for fragment-based approaches.

The core aniline scaffold provides a platform for establishing crucial interactions, while the appended functional groups offer vectors for synthetic elaboration. For instance, the ether linkage in the propoxyethoxy side chain could be a site for modification to optimize pharmacokinetic properties. The methyl group provides a point for substitution to explore specific binding pockets within a target protein.

The concept of "pharmacophoric fragments" is central to this approach, where specific substitution patterns on a core scaffold are known to be important for biological activity. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has been highlighted as an important precursor for potent inhibitors of VEGFR2, a key receptor in angiogenesis. beilstein-journals.org This underscores the value of substituted anilines as privileged fragments in drug discovery. While direct evidence for this compound is pending, its structural similarity to known bioactive anilines suggests its potential as a valuable fragment for screening and subsequent optimization in drug discovery campaigns.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

The workflow for computational autonomous molecular design (CAMD) typically involves a closed-loop system that includes data generation, feature extraction, predictive machine learning, and an inverse molecular design engine to generate new candidates. mdpi.com This autonomous approach promises to shorten development timelines from years to potentially weeks. arxiv.org

Table 1: Application of AI/ML Models in the Design of Aromatic Amine Derivatives

| AI/ML Model Type | Application in Molecular Design | Potential Benefit for 5-Methyl-2-(2-propoxyethoxy)aniline Derivatives |

|---|---|---|

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties. mdpi.com | Design of new derivatives with optimized drug-like properties or material characteristics. |

| Variational Autoencoders (VAEs) | Encoding molecules into a continuous latent space for optimization and generation of new, valid structures. mdpi.com | Exploration of the chemical space around the core structure to identify promising new functionalizations. |

| Recurrent Neural Networks (RNNs) | Generation of molecules represented as SMILES strings. | Rapid generation of large virtual libraries for subsequent screening. |

| Graph Neural Networks (GNNs) | Predicting molecular properties and learning representations of molecular graphs for property-conditioned generation. researchgate.net | More accurate prediction of properties like binding affinity or reactivity for newly designed analogues. |

| Retrosynthesis Prediction Tools | Planning efficient and high-yield chemical synthesis pathways. | Optimization of the manufacturing process for novel, complex derivatives. |

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Control

Advancements in analytical chemistry are providing powerful tools for real-time, in-situ monitoring of chemical reactions. These techniques are crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters for the synthesis of compounds like this compound. One such powerful method is extractive electrospray ionization-tandem mass spectrometry (EESI-MS). nih.gov

EESI-MS allows for the direct and continuous analysis of reactants, intermediates, and byproducts from the reaction mixture without the need for sample pretreatment or quenching. nih.gov This provides a dynamic view of the reaction as it progresses. For example, in the acid-catalyzed reaction between aniline (B41778) and acetonylacetone, EESI-MS was used to detect key intermediates and deduce the reaction mechanism by tracking the intensity of their corresponding ion signals over time. nih.gov Applying similar mass spectrometry-based techniques to the synthesis of this compound could yield invaluable insights into its formation, leading to improved yields and purity.

Other advanced analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), are also vital, though they often require offline sampling. The development of more robust and integrated in-situ monitoring systems is a key research direction for precise process control in fine chemical manufacturing.

Table 2: Advanced In-Situ Analytical Techniques for Reaction Monitoring

| Analytical Technique | Principle | Application in Aromatic Amine Synthesis | Advantages |

|---|---|---|---|

| Extractive Electrospray Ionization-Mass Spectrometry (EESI-MS) | Soft ionization of analytes directly from the reaction environment for mass analysis. nih.gov | Real-time tracking of reactants, intermediates, and products; mechanism elucidation. nih.gov | No sample preparation, high sensitivity, provides dynamic reaction profile. nih.gov |

| Process Analytical Technology (PAT) using Spectroscopy (e.g., FTIR, Raman) | Spectroscopic measurement of chemical composition within the reactor. | Monitoring reactant consumption and product formation; ensuring process consistency. | Non-invasive, real-time, provides structural information. |

| Automated HPLC with Online Sampling | Automated withdrawal and injection of reaction aliquots into an HPLC system. | Quantifying reaction components at specific time points for kinetic analysis. | High resolution and quantification, well-established technique. |

| Nuclear Magnetic Resonance (NMR) Flow Spectroscopy | Pumping the reaction mixture through an NMR spectrometer. | Detailed structural elucidation of all species present in the reaction mixture. | Provides unambiguous structural information on intermediates and products. |

Sustainable Synthesis Approaches for Aromatic Amine Derivatives, Including Biocatalysis

The chemical industry is increasingly shifting towards more sustainable and "green" manufacturing processes. For the synthesis of aromatic amines and their derivatives, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. mdpi.com Enzymes offer exquisite selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, often avoiding the use of toxic reagents and heavy metal catalysts. frontiersin.org

Several classes of enzymes are particularly relevant for the synthesis of amine-containing compounds. mdpi.com Transaminases (TAs), for example, can convert a ketone or aldehyde precursor into a chiral amine with high enantiomeric purity, using a sacrificial amine donor. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are also highly effective for producing amines from imines, a process that can be challenging to control in aqueous media using conventional chemistry. mdpi.comacs.org These biocatalytic cascades can be designed to produce complex molecules with multiple stereocenters in a single pot. acs.org

The application of these biocatalytic systems could lead to more sustainable routes for producing this compound or its chiral derivatives. Research in this area focuses on enzyme discovery through metagenomic screening, protein engineering to improve substrate scope and stability, and the development of efficient cascade reactions. frontiersin.org

Table 3: Key Enzyme Classes for Sustainable Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Advantages for Aromatic Amine Synthesis |

|---|---|---|

| Transaminases (TAs) | Reductive amination of a carbonyl group to an amine using an amine donor. nih.gov | Excellent for creating chiral primary amines; high stereoselectivity. mdpi.com |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reduction of pre-formed or in-situ formed imines to secondary and tertiary amines. acs.org | High chemoselectivity, avoiding reduction of the carbonyl starting material. mdpi.com |

| Monoamine Oxidases (MAOs) | Deracemization of racemic amines through selective oxidation of one enantiomer. | Can be used in kinetic resolutions to obtain enantiopure amines. |

| Ene-Reductases (EReds) | Asymmetric reduction of C=C bonds, can be combined with IREDs in cascade reactions. acs.org | Enables synthesis of chiral amines from α,β-unsaturated ketones. acs.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Functionalization

The functionalization of the aniline core is a cornerstone of synthetic chemistry, and the development of novel catalytic systems continues to push the boundaries of what is possible. For a substituted aniline like this compound, transition-metal-catalyzed C-H functionalization offers a powerful strategy to introduce new chemical groups with high regioselectivity, bypassing the need for pre-functionalized starting materials. bath.ac.uk

Catalytic systems based on metals like palladium, rhodium, ruthenium, and nickel have been developed for the ortho-, meta-, and para-selective functionalization of aniline derivatives. bath.ac.ukresearchgate.net These reactions, often guided by a directing group, can be used to install a wide range of functionalities, including:

Alkylation: Forming new C-C bonds at specific positions on the aromatic ring. researchgate.net

Thiolation and Selenylation: Introducing sulfur or selenium moieties using nickel catalysis. researchgate.net

Azidation: Directing an azide (B81097) group to the ortho position using a copper catalyst. researchgate.net

Nitration: Achieving ortho-nitration using a palladium-catalyzed strategy with a removable directing group. researchgate.net

Alkynylation: Nickel-catalyzed C-H alkynylation provides access to functionalized indoles. researchgate.net

Visible-light-induced photocatalysis is another emerging frontier, enabling para-selective C-H functionalization of anilines with high efficiency under mild conditions. nih.gov Exploring the application of these diverse catalytic systems to this compound could unlock a vast array of novel derivatives with potentially new and useful properties for applications in pharmaceuticals, agrochemicals, and materials science. bath.ac.uk

Table 4: Catalytic Systems for Regioselective Functionalization of Anilines

| Metal Catalyst | Reaction Type | Regioselectivity | Example Functionality |

|---|---|---|---|

| Palladium (Pd) | Nitration, Allylation researchgate.netacs.org | Ortho, α-allylation researchgate.netacs.org | -NO₂, -allyl |

| Rhodium (Rh) | Alkylation, Indole (B1671886) Synthesis researchgate.net | Ortho researchgate.net | -alkyl, indole ring |

| Ruthenium (Ru) | Alkylation researchgate.net | Meta researchgate.net | -alkyl |

| Nickel (Ni) | Thiolation, Selenylation, Alkynylation researchgate.net | Ortho researchgate.net | -SR, -SeR, -C≡CR |

| Copper (Cu) | Azidation, Oxygenative Coupling researchgate.net | Ortho, Para researchgate.net | -N₃, -C(O)R |

| Iridium (Ir) (Photocatalyst) | C-C Coupling with Diazomalonates nih.gov | Para nih.gov | -CH(CO₂R)₂ |

Compound Index

Q & A

Basic: What spectroscopic methods are recommended for characterizing 5-Methyl-2-(2-propoxyethoxy)aniline?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation.

- ¹H NMR : Identifies protons on the aromatic ring, methyl, and propoxyethoxy groups. For example, the aniline NH₂ group typically resonates at δ 3.5–4.5 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .

- HRMS : Confirms molecular weight (227.30 g/mol) and fragmentation patterns to validate purity .

- FT-IR : Detects functional groups like N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Advanced: How can catalytic methylation of this compound be optimized using green chemistry principles?

Answer:

Cyclometalated ruthenium complexes enable efficient methylation with methanol, avoiding toxic alkylating agents. Key parameters:

- Catalyst Loading : 0.5–1.0 mol% Ru achieves >85% yield .

- Solvent : Use water or ethanol for sustainability.

- Temperature : Reactions at 80–100°C under nitrogen minimize side products .

- Substrate Ratio : A 1:2 molar ratio (aniline:methanol) balances conversion and cost .

Basic: What synthetic routes are available for this compound?

Answer:

Two primary methods:

Amidoxime-Isatoic Anhydride Route :

- React amidoximes with isatoic anhydrides in NaOH-DMSO at ambient temperature.

- Yields: 60–90% without protective groups .

Nucleophilic Substitution :

- Substitute 2-chloro-5-methylaniline with propoxyethoxy groups using K₂CO₃ in DMF at 120°C .

Advanced: How do structural modifications (e.g., trifluoromethyl groups) impact the compound’s bioactivity?

Answer:

Trifluoromethyl substitutions enhance lipophilicity and metabolic stability. For example:

- Binding Affinity : CF₃ groups increase van der Waals interactions with hydrophobic enzyme pockets, improving IC₅₀ values by 3–5 fold .

- Solubility : LogP increases by ~1.5 units, requiring formulation adjustments for in vivo studies .

- Stability : Fluorinated derivatives resist oxidative degradation in hepatic microsomes .